3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
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Overview
Description
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with diethyl malonate, followed by chlorosulfonation to introduce the sulfonyl chloride group . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can undergo a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism by which 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with DNA to prevent cancer cell proliferation . The compound’s sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity .
Comparison with Similar Compounds
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride: This compound has a similar structure but with a chlorine atom at the 6-position, which can affect its reactivity and applications.
1,3-Thiazole-5-sulfonyl chloride: Lacking the imidazo ring, this compound is simpler and may have different reactivity and uses.
The unique combination of the imidazo and thiazole rings in this compound, along with its specific functional groups, makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11ClN2O2S2 |
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Molecular Weight |
278.8 g/mol |
IUPAC Name |
3,6-diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-3-6-5-15-9-11-7(4-2)8(12(6)9)16(10,13)14/h5H,3-4H2,1-2H3 |
InChI Key |
VDANXMRRAKUNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)S(=O)(=O)Cl)CC |
Origin of Product |
United States |
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